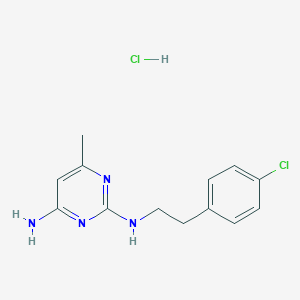
N2-(4-chlorophenethyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(4-chlorophenethyl)-6-methylpyrimidine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C13H16Cl2N4 and its molecular weight is 299.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Process Research
"N2-(4-chlorophenethyl)-6-methylpyrimidine-2,4-diamine hydrochloride" is an intermediate in the synthesis of complex compounds. For instance, derivatives of pyrimidine, such as 4,6-dichloro-2-methylpyrimidine, are pivotal in producing anticancer drugs like dasatinib. These compounds are synthesized through cyclization and chlorination, highlighting the crucial role of pyrimidine derivatives in medicinal chemistry and drug development processes (Guo Lei-ming, 2012).
Material Science and Polymer Research
Pyrimidine derivatives also find applications in material science, particularly in developing novel polyimides with high thermal stability and mechanical properties. For example, diamine monomers containing heterocyclic pyridine and triphenylamine groups have been synthesized and used to create polyimides with exceptional thermal and mechanical properties. These materials are valuable in various industrial applications, including coatings, films, and high-performance plastics (Kun-Li Wang et al., 2008).
Pharmaceutical and Medicinal Chemistry
In medicinal chemistry, pyrimidine derivatives have been explored for their antiviral and antibacterial properties. For example, some pyrimidine derivatives demonstrate marked inhibition against retrovirus replication in cell culture, offering potential pathways for developing new antiretroviral therapies. This highlights the significance of pyrimidine derivatives in researching and developing treatments for viral infections (D. Hocková et al., 2003).
Antioxidant and Antitumor Activities
Furthermore, pyrimidine derivatives have been evaluated for their antioxidant and antitumor activities, underscoring their potential in cancer treatment and prevention strategies. These studies offer insights into the structural features contributing to the biological activity of these compounds, providing a basis for developing new therapeutic agents (M. A. El-Moneim et al., 2011).
Propiedades
IUPAC Name |
2-N-[2-(4-chlorophenyl)ethyl]-6-methylpyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4.ClH/c1-9-8-12(15)18-13(17-9)16-7-6-10-2-4-11(14)5-3-10;/h2-5,8H,6-7H2,1H3,(H3,15,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXJCGWGRAOSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC2=CC=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

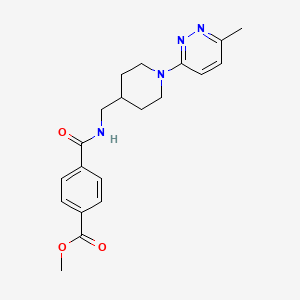
![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2990181.png)
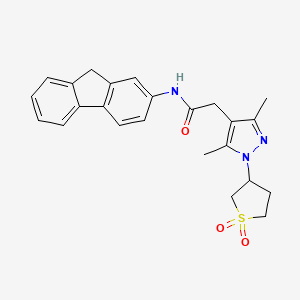
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2990184.png)

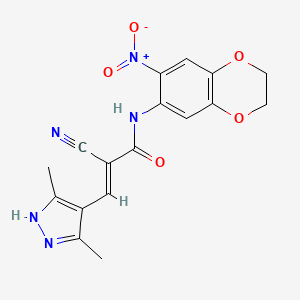
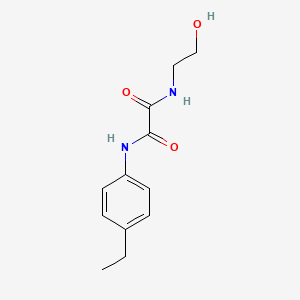
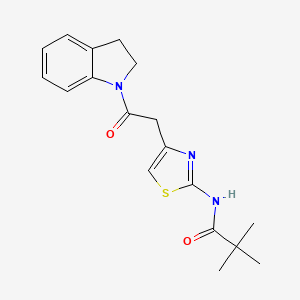
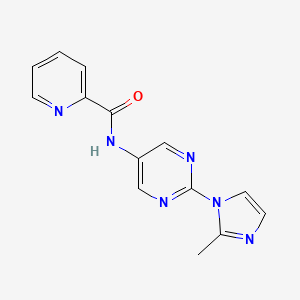
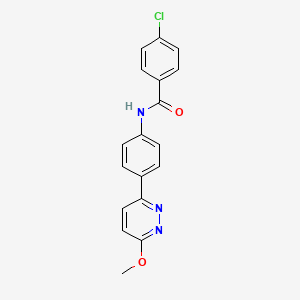

![6-(4-benzylpiperidin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990198.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2990200.png)
